Cas no 1706295-94-4 (4-(morpholinosulfonyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide)

4-(morpholinosulfonyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide 化学的及び物理的性質
名前と識別子
-
- AKOS025101317
- F6471-6111
- 4-(morpholine-4-sulfonyl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide
- 1706295-94-4
- 4-morpholin-4-ylsulfonyl-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]benzamide
- 4-(morpholinosulfonyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide
-
- インチ: 1S/C21H21N3O4S2/c25-21(23-13-16-11-19(14-22-12-16)18-5-10-29-15-18)17-1-3-20(4-2-17)30(26,27)24-6-8-28-9-7-24/h1-5,10-12,14-15H,6-9,13H2,(H,23,25)
- InChIKey: BEUKOJAPVOZNIG-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC(C(NCC2C=NC=C(C3=CSC=C3)C=2)=O)=CC=1)(N1CCOCC1)(=O)=O
計算された属性
- せいみつぶんしりょう: 443.09734851g/mol
- どういたいしつりょう: 443.09734851g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 30
- 回転可能化学結合数: 6
- 複雑さ: 670
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 125Ų
4-(morpholinosulfonyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6471-6111-2mg |
4-(morpholine-4-sulfonyl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide |
1706295-94-4 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F6471-6111-25mg |
4-(morpholine-4-sulfonyl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide |
1706295-94-4 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F6471-6111-2μmol |
4-(morpholine-4-sulfonyl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide |
1706295-94-4 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F6471-6111-10mg |
4-(morpholine-4-sulfonyl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide |
1706295-94-4 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F6471-6111-30mg |
4-(morpholine-4-sulfonyl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide |
1706295-94-4 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F6471-6111-75mg |
4-(morpholine-4-sulfonyl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide |
1706295-94-4 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F6471-6111-5μmol |
4-(morpholine-4-sulfonyl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide |
1706295-94-4 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F6471-6111-5mg |
4-(morpholine-4-sulfonyl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide |
1706295-94-4 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F6471-6111-4mg |
4-(morpholine-4-sulfonyl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide |
1706295-94-4 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F6471-6111-40mg |
4-(morpholine-4-sulfonyl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide |
1706295-94-4 | 90%+ | 40mg |
$140.0 | 2023-05-17 |
4-(morpholinosulfonyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide 関連文献
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
6. Caper tea
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
4-(morpholinosulfonyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamideに関する追加情報
4-(Morpholinosulfonyl)-N-((5-(Thiophen-3-yl)pyridin-3-yl)methyl)benzamide (CAS No. 1706295-94-4): An Overview
4-(Morpholinosulfonyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide (CAS No. 1706295-94-4) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to a class of molecules known as sulfonamides, which are characterized by the presence of a sulfonyl group (-SO2-) bonded to an amine group (-NH2). The combination of morpholine, thiophene, and pyridine moieties in this compound makes it a promising candidate for various biological studies and drug development initiatives.
The morpholine ring, a six-membered cyclic amine, is a common structural element in many pharmaceuticals due to its ability to enhance solubility and bioavailability. In the context of 4-(morpholinosulfonyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide, the morpholine ring contributes to the overall polarity and stability of the molecule, making it suitable for various biological assays.
The thiophene moiety, a five-membered heterocyclic compound containing sulfur, is known for its aromatic properties and has been widely used in the design of bioactive molecules. The presence of thiophene in this compound adds to its structural diversity and may influence its binding affinity to specific biological targets. Recent studies have shown that thiophene-containing compounds exhibit potent anti-inflammatory and anti-cancer activities, making them valuable candidates for drug discovery.
The pyridine ring, another heterocyclic aromatic compound, is a key structural component in many pharmaceuticals due to its basicity and ability to form hydrogen bonds. In 4-(morpholinosulfonyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide, the pyridine ring likely plays a crucial role in modulating the compound's pharmacological properties. Pyridine derivatives have been extensively studied for their potential as inhibitors of various enzymes and receptors, including kinases and G-protein coupled receptors (GPCRs).
The sulfonamide functional group (-SO2NH2) is a versatile moiety with a wide range of biological activities. Sulfonamides are known for their antimicrobial properties and have been used as antibiotics for decades. However, recent research has expanded their applications to include anti-inflammatory, antidiabetic, and anticancer activities. In the context of 4-(morpholinosulfonyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide, the sulfonamide group may contribute to its potential as a multifunctional therapeutic agent.
The synthesis of 4-(morpholinosulfonyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide typically involves several steps, including the formation of the morpholine sulfonamide intermediate and subsequent coupling with the thiophene-pyridine derivative. The detailed synthetic route can vary depending on the specific conditions and reagents used, but common methods include nucleophilic substitution reactions and palladium-catalyzed cross-coupling reactions.
In terms of biological activity, preliminary studies have shown that 4-(morpholinosulfonyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide exhibits promising anti-inflammatory properties. In vitro assays have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. These findings suggest that it may have potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD).
Beyond its anti-inflammatory effects, 4-(morpholinosulfonyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide has also shown potential as an anticancer agent. In vitro studies using human cancer cell lines have indicated that this compound can induce apoptosis and inhibit cell proliferation through multiple mechanisms, including modulation of cell cycle progression and activation of caspase-dependent pathways. These results highlight its potential for further investigation as a novel anticancer therapeutic.
To further explore the therapeutic potential of 4-(morpholinosulfonyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide, ongoing research is focusing on optimizing its pharmacokinetic properties and evaluating its safety profile in preclinical models. Preclinical studies are essential for understanding how this compound behaves in vivo, including its absorption, distribution, metabolism, excretion (ADME), and toxicity profiles.
In conclusion, 4-(morpholinosulfonyl)-N-((5-thiophen-3-yl)pyridin-3-yl)methyl)benzamide (CAS No. 1706295-94-4) represents an exciting new addition to the field of medicinal chemistry. Its unique combination of morpholine, thiophene, pyridine, and sulfonamide moieties makes it a versatile molecule with potential applications in treating inflammatory diseases and cancer. As research continues to advance our understanding of this compound's biological activities and pharmacological properties, it holds promise as a valuable tool for drug discovery and development.
1706295-94-4 (4-(morpholinosulfonyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide) 関連製品
- 115909-59-6(6-oxo-2-Piperidineacetic acid methyl ester)
- 2137779-45-2(ethyl 2-{4-[(3-oxopiperazin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate)
- 2229312-17-6(1-{bicyclo2.2.1hept-5-en-2-yl}cyclopentane-1-carboxylic acid)
- 2138084-71-4(1-(2-cyclobutylpyrimidin-4-yl)-1H-pyrazole-3-carbaldehyde)
- 511279-68-8(2-({(2,4-dichlorophenyl)carbamoylmethyl}sulfanyl)pyridine-3-carboxylic acid)
- 2171915-34-5(5-(cyclopropylmethyl)-9-ethyl-1-oxa-4-azaspiro5.6dodecane)
- 1778736-18-7(Biotin-PEG4-alcohol)
- 1392219-01-0((4S)-8-fluoro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride)
- 108499-23-6(N-4-(sulfanylmethyl)phenylacetamide)
- 5545-89-1(Chimonanthine)



